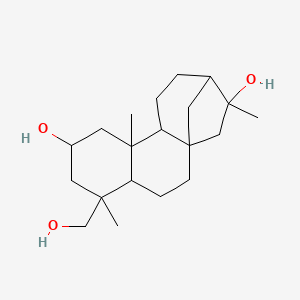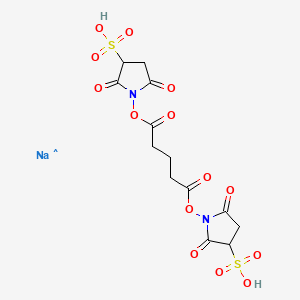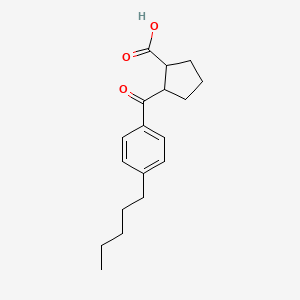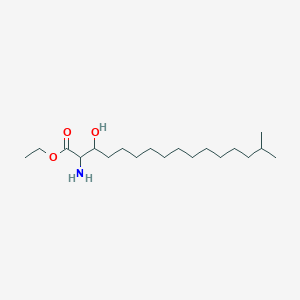
(2,2-Difluoroethyl)(prop-2-yn-1-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Difluoroéthyl)(prop-2-yn-1-yl)amine est un composé chimique de formule moléculaire C5H7F2N. Il se caractérise par la présence à la fois d'un groupe difluoroéthyle et d'un groupe prop-2-yn-1-yl attaché à une amine. Ce composé est d'intérêt dans divers domaines de la recherche scientifique en raison de ses caractéristiques structurales et de sa réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (2,2-Difluoroéthyl)(prop-2-yn-1-yl)amine implique généralement la réaction de la 2,2-difluoroéthylamine avec le bromure de propargyle en conditions basiques. La réaction est généralement réalisée dans un solvant organique tel que le tétrahydrofurane (THF) ou le diméthylformamide (DMF) avec une base comme le carbonate de potassium (K2CO3) pour faciliter la réaction de substitution nucléophile.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour (2,2-Difluoroéthyl)(prop-2-yn-1-yl)amine ne soient pas largement documentées, l'approche générale impliquerait le passage à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, telles que la température et le choix du solvant, pour maximiser le rendement et la pureté. Les réacteurs à flux continu et autres techniques de fabrication avancées pourraient être utilisés pour améliorer l'efficacité et la capacité d'adaptation.
Analyse Des Réactions Chimiques
Types de réactions
(2,2-Difluoroéthyl)(prop-2-yn-1-yl)amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, modifiant potentiellement les groupes fonctionnels.
Substitution : Les réactions de substitution nucléophile peuvent remplacer les groupes difluoroéthyle ou prop-2-yn-1-yl par d'autres substituants.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des nucléophiles comme l'azoture de sodium (NaN3) ou les thiols peuvent être utilisés dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes difluoroéthyliques, tandis que la réduction peut produire des alcools ou des amines difluoroéthyliques.
Applications De Recherche Scientifique
Chimie
En chimie, (2,2-Difluoroéthyl)(prop-2-yn-1-yl)amine est utilisée comme brique pour la synthèse de molécules plus complexes. Ses groupes fonctionnels uniques permettent diverses transformations chimiques, ce qui la rend précieuse en synthèse organique.
Biologie
En recherche biologique, ce composé peut être utilisé comme sonde pour étudier les mécanismes enzymatiques ou comme précurseur pour la synthèse de molécules biologiquement actives.
Médecine
En chimie médicinale, (2,2-Difluoroéthyl)(prop-2-yn-1-yl)amine peut servir de matière première pour le développement de nouveaux médicaments, en particulier ceux ciblant des enzymes ou des récepteurs spécifiques.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans la production de produits chimiques de spécialité, d'agrochimiques et d'applications en science des matériaux.
Mécanisme d'action
Le mécanisme d'action de (2,2-Difluoroéthyl)(prop-2-yn-1-yl)amine implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Le groupe difluoroéthyle peut améliorer l'affinité et la spécificité de liaison du composé, tandis que le groupe prop-2-yn-1-yl peut participer à la liaison covalente ou à d'autres interactions. Ces interactions peuvent moduler l'activité des molécules cibles, conduisant à divers effets biologiques ou chimiques.
Mécanisme D'action
The mechanism of action of (2,2-Difluoroethyl)(prop-2-yn-1-yl)amine involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity, while the prop-2-yn-1-yl group can participate in covalent bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.
Comparaison Avec Des Composés Similaires
Composés similaires
(2,2-Difluoroéthyl)amine : Dépourvu du groupe prop-2-yn-1-yl, ce qui le rend moins polyvalent dans les réactions chimiques.
(Prop-2-yn-1-yl)amine : Dépourvu du groupe difluoroéthyle, ce qui peut réduire son affinité de liaison et sa spécificité dans les applications biologiques.
(2,2-Difluoroéthyl)(méthyl)amine : Structure similaire mais avec un groupe méthyle au lieu du groupe prop-2-yn-1-yl, conduisant à une réactivité et des applications différentes.
Unicité
(2,2-Difluoroéthyl)(prop-2-yn-1-yl)amine est unique en raison de la présence à la fois de groupes difluoroéthyle et prop-2-yn-1-yl, qui confèrent des propriétés chimiques et biologiques distinctes. Cette double fonctionnalité permet un éventail plus large d'applications et de réactivité par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C5H7F2N |
|---|---|
Poids moléculaire |
119.11 g/mol |
Nom IUPAC |
N-(2,2-difluoroethyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C5H7F2N/c1-2-3-8-4-5(6)7/h1,5,8H,3-4H2 |
Clé InChI |
PBYJGCLFFDGNRI-UHFFFAOYSA-N |
SMILES canonique |
C#CCNCC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12316511.png)
![N-(4-methyl-2-oxo-7-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-6-yl)hexadecanamide](/img/structure/B12316520.png)

![1-[2-(Propan-2-yloxy)ethyl]cyclopropan-1-amine hydrochloride](/img/structure/B12316534.png)


![4-[[2-hydroxy-5-[2-(3-prop-2-ynoxypropanoylamino)ethyl]phenyl]diazenyl]-N-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]benzamide](/img/structure/B12316550.png)

![4-[(4-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B12316570.png)


![3-[1-(2-carbamoylethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12316578.png)


